Olmesartan D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de CS-088 D4 implica varios pasos. Un método incluye la conversión de nitrilo de bifenilo a tetrazol mediante cicloadición dipolar con azida de sodio en presencia de cloruro de trietilamonio. La posterior hidrólisis básica de la función éster etílico produce el ácido carboxílico correspondiente . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

CS-088 D4 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Olmesartan D4 is primarily used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of olmesartan. The incorporation of deuterium in this compound allows for improved stability and differentiation from non-deuterated compounds during mass spectrometry analysis.

Methodology for Detection

A validated bioanalytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been developed for the simultaneous determination of olmesartan and its deuterated form in human plasma. This method employs multiple reaction monitoring (MRM) to enhance sensitivity and specificity, facilitating accurate pharmacokinetic profiling .

Key Parameters:

- Ionization Techniques: Optimization of ion spray voltage and source temperature.

- Sample Preparation: Stock solutions are prepared for quality control, ensuring reliable results across various plasma matrices .

Case Study Example

A pharmacokinetic study demonstrated the utility of this compound in assessing the bioavailability of olmesartan when administered with azelnidipine. The study highlighted significant differences in the pharmacokinetic profiles between the two compounds, showcasing this compound's role in understanding drug interactions and efficacy .

Clinical Applications

This compound is also instrumental in clinical trials aimed at evaluating the antihypertensive effects of olmesartan medoxomil, its parent compound. The deuterated variant serves as an internal standard in these studies, providing a reliable reference for measuring drug concentrations.

Efficacy Studies

Clinical trials have established that olmesartan medoxomil effectively reduces blood pressure in patients with hypertension. In a randomized controlled trial involving various dosages, significant reductions in both systolic and diastolic blood pressure were observed compared to placebo groups . The use of this compound in these studies aids in accurately determining the pharmacodynamics of olmesartan medoxomil.

Trial Highlights:

Mecanismo De Acción

CS-088 D4 ejerce sus efectos bloqueando selectivamente el receptor de angiotensina II tipo 1 (AT1). Esta inhibición evita que la angiotensina II se una al receptor, lo que reduce la vasoconstricción y disminuye la presión arterial. Los objetivos moleculares involucrados incluyen el receptor AT1 y las vías de señalización aguas abajo que regulan la constricción de los vasos sanguíneos .

Comparación Con Compuestos Similares

CS-088 D4 es único en comparación con otros antagonistas del receptor de angiotensina II debido a la presencia de átomos de deuterio, que pueden mejorar la estabilidad metabólica y la eficacia del compuesto. Los compuestos similares incluyen:

Olmesartán: La forma no deuterada de CS-088 D4.

Losartán: Otro antagonista del receptor de angiotensina II utilizado para tratar la presión arterial alta.

Valsartán: Un compuesto similar con una estructura química diferente pero con efectos farmacológicos similares .

CS-088 D4 se destaca por sus propiedades mejoradas como resultado de la sustitución de deuterio, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.

Actividad Biológica

Olmesartan D4, a deuterated form of olmesartan, is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, mechanisms of action, and safety profile based on diverse research findings.

Overview of this compound

Olmesartan is the active metabolite of olmesartan medoxomil, an inactive prodrug that undergoes rapid hydrolysis in the gastrointestinal tract. It selectively inhibits the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The pharmacological effects include lowering aldosterone levels, enhancing sodium excretion, and improving cardiac function.

Pharmacokinetics

Absorption and Bioavailability

- Olmesartan is rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.

- The absolute bioavailability ranges from 26% to 28.6% , significantly higher than its prodrug form due to improved solubility and absorption characteristics .

Half-life and Distribution

- The elimination half-life is approximately 12 to 18 hours , allowing for once-daily dosing without accumulation over time .

- Olmesartan exhibits a volume of distribution of 17 L and is highly protein-bound (99%), indicating limited distribution into red blood cells .

Olmesartan acts by blocking the AT1 receptor, preventing angiotensin II from exerting its hypertensive effects. This blockade reduces vasoconstriction, decreases aldosterone secretion, and enhances renal sodium excretion. Notably, olmesartan has a unique binding mechanism involving a "double chain domain," which may contribute to its sustained receptor inhibition compared to other ARBs .

Blood Pressure Reduction

Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure. For instance:

- In a study comparing olmesartan with other ARBs, it achieved a significant reduction in mean 24-hour diastolic blood pressure (8.5 mm Hg) compared to losartan (6.2 mm Hg) and valsartan (5.6 mm Hg) .

- The ROADMAP study indicated that olmesartan significantly delayed the onset of microalbuminuria in patients with type 2 diabetes, highlighting its renal protective effects .

Safety Profile

Olmesartan has been shown to be safe across various populations, including children with hypertension. Adverse events are generally mild and unrelated to the medication itself . A study involving Wistar rats indicated that olmesartan administered as a nanoemulsion showed no significant toxicity or adverse effects over a 28-day period .

Comparative Studies

Propiedades

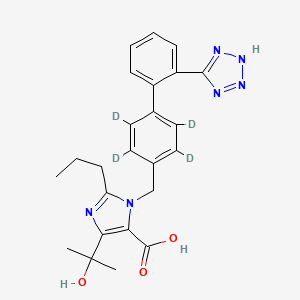

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?

A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.

Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?

A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.